Duartin, dimethyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

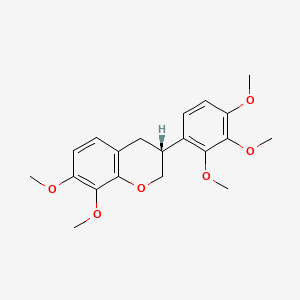

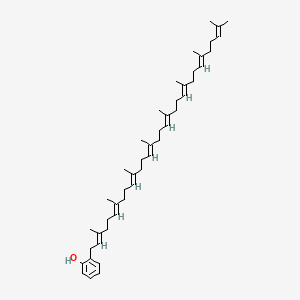

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.

Aplicaciones Científicas De Investigación

Alternative Fuel in Compression Ignition Engines

Dimethyl ether (DME) has emerged as an attractive alternative to conventional diesel fuel for compression ignition engines. Its use is associated with low emissions of NOx, HC, and CO, and especially low particulate matter emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation rates can be used in DME engines to further reduce NOx emissions without increasing soot, since DME combustion is essentially soot-free. However, the application of DME in diesel vehicles requires further research to enhance its calorific value, engine durability, and to develop methods for reducing NOx emissions (Park & Lee, 2014).

Direct Dimethyl Ether Fuel Cells

Dimethyl ether is also being explored for its application in fuel cells. It combines high energy density with easy handling and low toxicity. The absence of carbon-carbon bonds allows for its efficient electro-oxidation, making it particularly interesting for use in high temperature polymer electrolyte membrane fuel cells. However, durability studies indicate severe performance deterioration over time, highlighting the need for further research in this area (Vassiliev et al., 2019).

Catalyst Development for DME Synthesis

The catalytic synthesis of DME via dehydration of methanol is a significant area of research. Alumina-based catalysts, for instance, have shown promising results. Studies indicate high methanol conversion rates and dimethyl ether selectivity at certain temperatures, contributing to the development of more efficient methods for DME production (Tokay et al., 2012).

Pharmaceutical Applications

DME has been used in the formation of particulate materials, leveraging its effective solvent properties for a range of polar compounds, including pharmaceuticals. Its application in processes like the formation of fine, dry, solvent-free powders demonstrates its versatility beyond fuel applications (Calderone & Tallon, 2008).

Safety Evaluation as an Extraction Solvent

DME has been evaluated for safety as an extraction solvent in food processing, particularly in defatted animal protein products and gelatin. The safety evaluations consider changes in residual limits and exposure margins, indicating its potential for use in food-related applications (Flavourings, 2015).

Propiedades

Nombre del producto |

Duartin, dimethyl ether |

|---|---|

Fórmula molecular |

C20H24O6 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1 |

Clave InChI |

AXXBADPZGFAAHF-ZDUSSCGKSA-N |

SMILES isomérico |

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

SMILES |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

SMILES canónico |

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)

![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)